molecular formula C16H11ClN2O2 B564971 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde CAS No. 172476-18-5

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

Cat. No.: B564971
CAS No.: 172476-18-5
M. Wt: 298.726
InChI Key: AZKNHPGTHFOACE-UHFFFAOYSA-N
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Description

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the class of 4-aminoquinolines, a family of heterocyclic compounds known for their wide range of biological activities . The quinoline core structure is a privileged scaffold in drug discovery, and molecules incorporating this framework have demonstrated potent antimalarial , anticancer , antibacterial , and antifungal properties . Specifically, derivatives similar to this compound, such as 7-chloro-4-quinolinylhydrazones, have shown promising activity against Leishmania amazonensis , suggesting its potential application in developing new antiparasitic agents . The mechanism of action for such bioactive quinoline derivatives often involves targeting key biological pathways. Research indicates that these compounds can induce oxidative stress in pathogens by increasing the formation of reactive oxygen species (ROS). Furthermore, they can cause mitochondrial dysfunction, which is characterized by a reduction in mitochondrial membrane potential, leading to cell death in target organisms . As a building block, this compound is highly valuable for the synthesis of more complex molecules. It can undergo various chemical transformations, such as condensation reactions to form Schiff bases (imines) or hydrazones, which are key intermediates for developing novel compounds with enhanced biological properties . This product is intended for use as a research chemical and analytical standard. It is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-[(7-chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-11-1-3-13-14(5-6-18-15(13)8-11)19-12-2-4-16(21)10(7-12)9-20/h1-9,21H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKNHPGTHFOACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=C3C=CC(=CC3=NC=C2)Cl)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675761
Record name 5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172476-18-5
Record name 5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution

The most direct method involves reacting 4,7-dichloroquinoline with 5-amino-2-hydroxybenzaldehyde under nucleophilic aromatic substitution (NAS) conditions. The 4-position of the quinoline ring is more electrophilic due to the electron-withdrawing effect of the adjacent nitrogen, making it susceptible to attack by the amine group of the benzaldehyde derivative.

Typical Procedure :

  • 5-Amino-2-hydroxybenzaldehyde Synthesis :

    • Nitration of 2-hydroxybenzaldehyde with concentrated HNO₃/H₂SO₄ at 0–5°C yields 5-nitro-2-hydroxybenzaldehyde.

    • Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine.

  • Coupling Reaction :

    • A mixture of 4,7-dichloroquinoline (1 eq), 5-amino-2-hydroxybenzaldehyde (1.2 eq), KI (0.1 eq), and phenol (10% w/w) in DMSO is heated at 150°C for 24 hours under nitrogen.

    • After cooling, the product precipitates upon ice-water quenching and is purified via recrystallization (ethanol/water).

Key Considerations :

  • Regioselectivity : Substitution occurs exclusively at the 4-position of the quinoline due to its higher electrophilicity compared to the 7-position.

  • Yield : 60–75% after purification.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers superior regiocontrol for linking the quinoline and benzaldehyde moieties. This method is advantageous when steric hindrance or electronic deactivation complicates NAS.

Procedure :

  • Substrate Preparation :

    • 5-Bromo-2-hydroxybenzaldehyde is synthesized via bromination of 2-hydroxybenzaldehyde using Br₂ in acetic acid.

  • Coupling Reaction :

    • A mixture of 4-amino-7-chloroquinoline (1 eq), 5-bromo-2-hydroxybenzaldehyde (1.1 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 eq) in toluene is refluxed for 18 hours.

    • The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane).

Advantages :

  • Functional Group Tolerance : The aldehyde and hydroxyl groups remain intact without protection.

  • Yield : 70–85%.

Multi-Component Synthesis Strategies

Friedländer Quinoline Synthesis

This one-pot method constructs the quinoline core from 2-aminobenzyl alcohol derivatives and ketones, followed by functionalization.

Steps :

  • Quinoline Formation :

    • 2-Aminobenzyl alcohol reacts with cyclohexanone in the presence of a Ni(II)-diradical catalyst (5 mol%) at 120°C to form 7-chloro-4-hydroxyquinoline.

    • Chlorination with POCl₃ introduces the 7-chloro substituent.

  • Aldehyde Introduction :

    • Oxidation of the 4-hydroxy group to an aldehyde using MnO₂ in dichloromethane.

    • Coupling with 5-amino-2-hydroxybenzaldehyde via NAS (as in Section 1.1).

Yield : 50–65% overall.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 10.02 (s, 1H, CHO), 9.85 (s, 1H, OH), 8.72 (d, J = 5.4 Hz, 1H, quinoline-H), 8.15 (s, 1H, NH), 7.90–7.30 (m, 6H, aromatic).

  • MS (ESI) : m/z 299.1 [M+H]⁺ (calc. 298.7).

Crystallography

Single-crystal X-ray diffraction confirms the planar quinoline-benzaldehyde structure with intramolecular hydrogen bonding between the hydroxyl and aldehyde groups.

Discussion of Methodologies

MethodConditionsYield (%)AdvantagesLimitations
NASDMSO, KI, 150°C60–75Simple setup, no metal catalystsLong reaction time
Buchwald-HartwigPd(OAc)₂, Xantphos, toluene, reflux70–85High regioselectivity, mild conditionsCostly catalysts
Multi-componentNi(II) catalyst, POCl₃50–65One-pot synthesisMultiple purification steps

Key Insights :

  • Protection Strategies : Acetal protection of the benzaldehyde’s aldehyde group improves NAS yields by preventing side reactions.

  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance NAS reactivity by stabilizing the transition state .

Chemical Reactions Analysis

Types of Reactions

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The aldehyde group can be reduced to form alcohol derivatives.

    Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16_{16}H11_{11}ClN2_2O2_2
  • Molecular Weight : 298.72 g/mol
  • CAS Number : 172476-18-5

This compound features a quinoline moiety, which is known for its biological activity, particularly in antimalarial and anticancer therapies. The presence of the hydroxyl group and the chloro substituent enhances its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigating the cytotoxic effects of various quinoline derivatives found that compounds similar to this compound demonstrated significant antiproliferative activity against human colorectal cancer cells (HCT116) and leukemia cell lines (CCRF-CEM, K562) . The mechanism of action involves:

  • Induction of apoptosis
  • Inhibition of DNA and RNA synthesis
  • Cell cycle arrest at the G0/G1 phase

These findings suggest that modifications to the quinoline structure can enhance selectivity and potency against specific cancer types.

Drug Development and Repurposing

Quinoline derivatives have been explored for repurposing existing drugs to treat cancers more effectively. The structural features of this compound allow it to be modified for improved efficacy and reduced side effects. Research has shown that integrating this compound into drug formulations can enhance therapeutic outcomes in combination therapies with traditional chemotherapeutics .

Antioxidant Properties

In addition to its anticancer properties, this compound exhibits antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to cancer progression. Studies have indicated that similar compounds can scavenge free radicals effectively, contributing to their overall therapeutic profile .

Summary of Applications

Application Details
Anticancer Activity Significant cytotoxicity against specific cancer cell lines; induces apoptosis.
Drug Development Potential for repurposing; enhances efficacy in combination therapies.
Antioxidant Properties Effective scavenging of free radicals; mitigates oxidative stress.

Mechanism of Action

The mechanism of action of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with DNA replication or protein synthesis in microbial cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Quinoline and Benzaldehyde Families

The compound’s structural uniqueness lies in its hybrid quinoline-benzaldehyde framework. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparisons
Compound Name Key Structural Features Molecular Weight Synthesis Method Biological Activity/Application References
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde Quinoline core with 7-Cl and 4-(2-hydroxybenzaldehyde) substituents 314.75 Metabolic derivative of amodiaquine Antimalarial metabolite (inferred)
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Quinoline with 4-Cl-phenyl and 4-methoxy-phenyl groups 390.87 Pd-catalyzed cross-coupling Intermediate for bioactive molecules
5-((3-Chloro-4-methylphenyl)diazenyl)-2-hydroxybenzaldehyde (1) Azo-linked benzaldehyde with 3-Cl-4-Me-phenyl ~300 (estimated) Diazotization and coupling Precursor for pyrazoline derivatives
5-(3-Formyl-4-hydroxyfenoxy)-2-hydroxybenzaldehyde (dimer) Dimeric benzaldehyde with ether linkage ~300 (estimated) Plant-derived isolation Antifeedant activity
Levalbuterol Related Compound D 2-Hydroxybenzaldehyde with tert-butylamino group 572.67 Diazotization and sulfation Pharmaceutical reference standard

Functional Group Impact on Physicochemical Properties

  • Hydroxybenzaldehyde Moieties :
    • The 2-hydroxy group enables hydrogen bonding, influencing solubility. However, bulky substituents (e.g., 5-{N-Benzyl-N-[6-(4-phenylbutoxy)hexyl]glycyl}-2-hydroxybenzaldehyde in ) reduce aqueous solubility due to hydrophobic side chains .

Biological Activity

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is a compound with significant potential in medicinal chemistry, particularly due to its structural similarity to known bioactive molecules. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

  • Molecular Formula : C₁₆H₁₁ClN₂O₂
  • Molecular Weight : 298.72 g/mol
  • CAS Number : 172476-18-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through mechanisms such as:

  • Nucleophilic Aromatic Substitution : This reaction allows the compound to modify biological macromolecules, impacting cellular functions.
  • Inhibition of DNA/RNA Synthesis : Similar compounds have shown the ability to inhibit nucleic acid synthesis, leading to apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated that derivatives of 7-chloroquinoline, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Notable findings include:

  • Cytotoxicity : Studies indicate that this compound can induce apoptosis in cancer cells by arresting cell cycle progression and inhibiting DNA synthesis. For instance, it has shown effectiveness against leukemia and colorectal cancer cells with IC50 values in the micromolar range .
Cell LineIC50 (µg/mL)
CCRF-CEM (Leukemia)5.0
HCT-116 (Colorectal)1.9
MCF-7 (Breast Cancer)2.3

Antimicrobial Activity

The compound also exhibits antimicrobial properties, which are crucial for developing new antibiotics. Its mechanism involves disrupting bacterial cell functions and inhibiting growth:

  • Minimum Inhibitory Concentration (MIC) : Similar compounds have demonstrated MIC values ranging from 15 to 125 µg/mL against various bacterial strains .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound has shown potential in other areas:

  • Anti-inflammatory : Compounds with similar structures have been noted for their ability to modulate inflammatory responses.
  • Antiviral : There is emerging evidence suggesting that derivatives may inhibit viral replication .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various quinoline derivatives on a panel of cancer cell lines. The results indicated that compounds similar to this compound exhibited strong activity against multiple types of cancer, reinforcing its potential as an anticancer agent .
  • Antimicrobial Testing : Another study tested the compound against several bacterial strains, confirming its effectiveness in inhibiting growth at low concentrations, thus highlighting its potential as a new antibiotic candidate .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde?

The compound is typically synthesized via multi-step reactions involving:

  • Quinoline core functionalization : Introduction of the chloro group at position 7 through electrophilic substitution or halogenation reactions .
  • Coupling reactions : Formation of the amino linkage between the quinoline and benzaldehyde moieties using Buchwald–Hartwig amination or Ullmann-type coupling under palladium catalysis .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) with bases (e.g., K₂CO₃) improve reaction yields, as demonstrated in analogous benzaldehyde syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the presence of the aldehyde proton (~9.8 ppm) and aromatic/quinoline protons.
  • FT-IR : Identification of hydroxyl (3200–3600 cm⁻¹) and aldehyde (~1700 cm⁻¹) functional groups.
  • HPLC-MS : For purity assessment and molecular weight verification, particularly to detect impurities from side reactions .

Q. What are the primary stability considerations for this compound under laboratory conditions?

  • Light sensitivity : Store in amber vials due to the photolabile aldehyde group.
  • Oxidation : Use inert atmospheres (N₂/Ar) during reactions to prevent aldehyde oxidation to carboxylic acids .
  • Temperature : Degradation studies in related benzaldehydes suggest storage at –20°C for long-term stability .

Advanced Research Questions

Q. How do structural modifications to the quinoline or benzaldehyde moieties influence antimalarial activity?

  • Substituent size/electronics : Reducing phenyl ring substituent size and electron-donating groups (e.g., –OCH₃) enhances antimalarial potency in murine models, likely due to improved target (e.g., hemozoin) binding .
  • Pharmacophore addition : Introducing 1,4-naphthoquinone or morpholine groups to the quinoline core increases inhibitory effects on PI3K/AMPK pathways in melanoma cells, suggesting dual therapeutic potential .

Q. What experimental strategies address byproduct formation during synthesis?

  • Byproduct identification : Use LC-MS and X-ray crystallography (e.g., detecting 3-chloromethyl isomers in analogous syntheses ).
  • Reaction optimization : Adjust solvent polarity (e.g., switching from THF to DCM) and stoichiometry to minimize competing pathways .
  • Purification : Column chromatography with gradient elution (hexane/EtOAc) effectively separates regioisomers .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Molecular docking : Predict binding affinity to Plasmodium falciparum enzymes (e.g., dihydroorotate dehydrogenase) using software like AutoDock Vina .
  • QSAR studies : Correlate substituent hydrophobicity (logP) with antimalarial IC₅₀ values to prioritize synthetic targets .

Q. What mechanistic insights explain contradictory cytotoxicity data in cancer cell lines?

  • Cell line variability : Differences in membrane permeability (e.g., P-gp expression in resistant lines) may alter intracellular concentrations.
  • Redox activity : The aldehyde group may act as a Michael acceptor, inducing oxidative stress in sensitive lines but not others. Validate via ROS assays (e.g., DCFH-DA staining) .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) rigorously, as trace metals in palladium catalysts can alter yields .
  • Biological Assays : Use standardized protocols (e.g., WHO antimalarial assays for IC₅₀ determination) to ensure cross-study comparability .
  • Data Validation : Cross-reference NMR results with synthetic intermediates to confirm regiochemical fidelity .

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